Absence of Measured Biological Activity Data for the Target Compound Precludes Potency‑Based Differentiation
A comprehensive search of primary research papers, patents, ChEMBL, PubChem, and BindingDB returned no experimentally measured IC50, Ki, EC50, Kd, or functional activity data for N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide. In contrast, the structurally distinct but scaffold‑related dual orexin receptor antagonist ACT‑462206 (CAS 1361321-96-1) is supported by published IC50 values (OX1 = 60 nM; OX2 = 11 nM) and has advanced to human clinical trials [1]. This discrepancy illustrates that the target compound cannot be positioned against any validated biological benchmark. Researchers seeking a functionally characterized probe within the pyrrolidine‑sulfonamide space must instead select a comparator such as ACT‑462206, for which target engagement and selectivity data are publicly available.
| Evidence Dimension | Availability of published biological potency data |
|---|---|
| Target Compound Data | No measured activity data found in any public database |
| Comparator Or Baseline | ACT-462206 (a related sulfonamide-pyrrolidine derivative): OX1 IC50 = 60 nM; OX2 IC50 = 11 nM [1] |
| Quantified Difference | Data presence vs. complete data absence — no quantitative comparison possible |
| Conditions | Publicly available databases (ChEMBL, PubChem, BindingDB) as of April 2026 |
Why This Matters
In the absence of quantitative activity data, the target compound cannot be scientifically prioritized over any alternative; procurement should be restricted to use as a synthetic standard or chemical starting material.
- [1] ACT-462206 (CAS 1361321-96-1) entry on HandWiki. Dual orexin receptor antagonist IC50 values: OX1 = 60 nM, OX2 = 11 nM. View Source
